molecular formula C20H31NO2 B1617559 Methyl 2-(dodecylideneamino)benzoate CAS No. 67924-14-5

Methyl 2-(dodecylideneamino)benzoate

Cat. No.: B1617559
CAS No.: 67924-14-5
M. Wt: 317.5 g/mol
InChI Key: SQTIJQJOTPMGND-UHFFFAOYSA-N
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Description

Methyl 2-(dodecylideneamino)benzoate is a benzoate ester derivative featuring a dodecylideneamino (C₁₂H₂₃N=CH–) substituent at the 2-position of the benzene ring. The dodecyl chain confers significant hydrophobicity, as reflected in its high calculated lipophilicity (XLogP3-AA ≈ 7.0) and molecular weight (~317.5 g/mol for C₂₀H₃₁NO₂) . This compound is structurally related to agrochemicals and drug delivery vehicles, where long alkyl chains enhance membrane permeability and sustained release properties.

Properties

CAS No.

67924-14-5

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

methyl 2-(dodecylideneamino)benzoate

InChI

InChI=1S/C20H31NO2/c1-3-4-5-6-7-8-9-10-11-14-17-21-19-16-13-12-15-18(19)20(22)23-2/h12-13,15-17H,3-11,14H2,1-2H3

InChI Key

SQTIJQJOTPMGND-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC=NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCCCCCCCCCCC=NC1=CC=CC=C1C(=O)OC

Other CAS No.

67924-14-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Benzoate Esters

Methyl 2-[(2-Methyldecylidene)amino]benzoate (C₁₉H₂₉NO₂)
  • Molecular Properties : Molecular weight = 303.4 g/mol; XLogP3-AA = 6.1; 11 rotatable bonds.
  • Structural Differences : Shorter alkyl chain (methyldecylidene vs. dodecylidene) reduces hydrophobicity and molecular weight.
  • Implications : Lower lipophilicity may result in improved aqueous solubility but reduced bioavailability in lipid-rich environments compared to the dodecyl variant .
Metsulfuron-Methyl (Agrochemical Analogue)
  • Structure: Contains a sulfonylurea bridge and triazine group instead of the alkylideneamino chain.
  • Applications: Herbicidal activity via acetolactate synthase inhibition, contrasting with the undefined biological role of Methyl 2-(dodecylideneamino)benzoate .

Quinoline-Piperazine-Benzoate Derivatives (C1–C7)

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and halogenated analogs (C2–C7) feature piperazine-linked quinoline moieties.

  • Molecular Properties : Lower XLogP3-AA (~5.5 for C1) due to aromatic substituents and fewer rotatable bonds (7 vs. 13 in the dodecyl compound).
  • Functional Differences : Electron-withdrawing groups (e.g., Cl, Br) enhance stability and electronic properties, making these compounds candidates for anticancer research, unlike the alkyl-focused dodecyl derivative .

Data Tables

Table 1: Molecular and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3-AA Rotatable Bonds Key Applications
This compound C₂₀H₃₁NO₂ ~317.5 ~7.0 13 Drug delivery, surfactants
Methyl 2-[(2-methyldecylidene)amino]benzoate C₁₉H₂₉NO₂ 303.4 6.1 11 Research chemicals
C1 (Quinoline-piperazine-benzoate) C₂₈H₂₅N₃O₃ 451.5 ~5.5 7 Anticancer agents
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 381.4 1.8 6 Herbicide

Key Research Findings

Lipophilicity-Bioavailability Relationship: The dodecyl chain in this compound enhances membrane permeability but reduces aqueous solubility, a trade-off critical for drug delivery systems .

Substituent Effects: Halogenated quinoline derivatives (C2–C7) exhibit higher chemical stability and electronic tunability compared to alkyl-substituted benzoates, favoring applications in targeted therapies .

Agrochemical Contrast : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the dodecyl derivative lacks documented herbicidal activity, highlighting structural specificity in biological function .

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